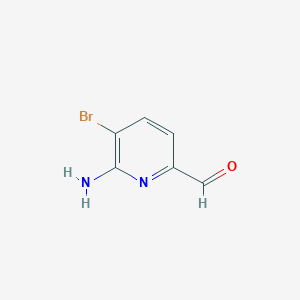

6-Amino-5-bromopicolinaldehyde

説明

6-Amino-5-bromopicolinaldehyde is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Amino-5-bromopicolinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews various studies on its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

This compound is characterized by its bromine substitution and an amino group at the 6-position of the picolinaldehyde structure. This configuration is crucial for its biological activity, influencing interactions with biological targets.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves regioselective lithiation-substitution protocols, allowing for the introduction of various substituents that can modulate its biological properties. Studies have shown that structural variations significantly affect the compound's activity against various pathogens.

| Compound | Structure | Activity | MIC (μM) |

|---|---|---|---|

| This compound | Structure | Antiviral | 12.5 |

| Derivative 1 | Structure | Antibacterial | 14 |

| Derivative 2 | Structure | Cytotoxicity | >50 |

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against certain virus strains. For instance, some derivatives were found to induce interferon production in cell cultures, which is critical for antiviral defense mechanisms. However, these compounds often approach their toxicity thresholds when exhibiting antiviral effects, indicating a need for careful dosage management in therapeutic applications .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis (M. tb). In vitro studies have demonstrated that certain derivatives possess significant inhibitory activity against M. tb, with minimum inhibitory concentrations (MICs) indicating promising potential as new antitubercular agents. The SAR studies reveal that modifications in the structure can enhance efficacy while minimizing cytotoxicity .

Study on Antiviral Effects

A study published in Nature evaluated a series of 2-amino-5-bromo derivatives, including those based on this compound. The results showed that while some compounds were effective against viral strains, they exhibited toxicity at higher concentrations. This study emphasizes the balance between efficacy and safety in drug development .

Evaluation Against M. tuberculosis

In another significant study, compounds derived from this compound were tested against M. tb. The results indicated that specific modifications could lead to enhanced antibacterial activity while reducing cytotoxic effects on human cell lines. The best-performing derivative showed an MIC of 12.5 μM, suggesting its potential as a lead compound for further development .

科学的研究の応用

Organic Synthesis

6-Amino-5-bromopicolinaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity enables the formation of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo several transformations, including:

- Condensation Reactions : It can react with other compounds to form larger molecular structures.

- Substitution Reactions : The bromine atom can be replaced with other functional groups, enhancing the compound's versatility.

Medicinal Chemistry

The potential biological activities of this compound derivatives make them candidates for drug development. Research indicates that these derivatives may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. Notable applications include:

- Drug Development : Derivatives have been explored for their potential as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative disorders.

- Biochemical Assays : The compound is used in studying enzyme mechanisms and interactions with biological macromolecules.

Material Science

In material science, this compound is utilized to synthesize functional materials. Its derivatives can serve as ligands for metal complexes or components in organic electronic devices. This application is significant for developing new materials with specific electronic properties.

Case Studies

-

Synthesis of Chiral Bifunctional NHC Ligands :

Research has demonstrated the utility of this compound in synthesizing chiral ligands for catalysis, highlighting its role in developing new catalytic systems . -

Drug Development Research :

Studies have shown that derivatives of this compound exhibit significant biological activity against cancer cell lines, indicating its potential as a lead compound for further pharmacological exploration . -

Material Science Innovations :

The compound has been employed in creating novel organic electronic devices, showcasing its relevance in advanced material applications .

特性

IUPAC Name |

6-amino-5-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSADZQBYJVPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858629 | |

| Record name | 6-Amino-5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615568-65-5 | |

| Record name | 6-Amino-5-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。